Ncoa4-9A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

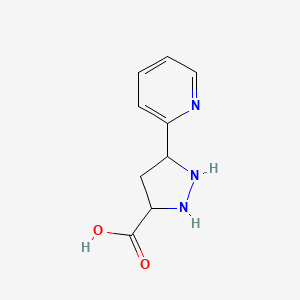

Ncoa4-9A is a novel compound that has garnered significant attention in the scientific community due to its unique ability to inhibit ferroptosis. Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. This compound targets the nuclear receptor coactivator 4 (NCOA4), a cargo receptor for ferritinophagy, and disrupts the interaction between NCOA4 and ferritin heavy chain 1 (FTH1), thereby reducing the amount of bioavailable intracellular ferrous iron .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ncoa4-9A involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the synthesis requires precise control of reaction parameters to ensure the purity and efficacy of the final product .

Industrial Production Methods

Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process would include rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Ncoa4-9A primarily undergoes interactions that disrupt protein-protein interactions, specifically between NCOA4 and FTH1. This disruption inhibits ferroptosis by reducing the amount of bioavailable intracellular ferrous iron .

Common Reagents and Conditions

The reactions involving this compound typically require reagents that facilitate the binding of the compound to its target proteins. Conditions such as temperature, pH, and solvent choice are optimized to enhance the efficacy of the compound .

Major Products Formed

The major product formed from the interaction of this compound with its target is a complex that inhibits the NCOA4-FTH1 interaction, thereby preventing ferroptosis .

Scientific Research Applications

Ncoa4-9A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Neurological Diseases: This compound has shown promise in preventing and treating neurological diseases by inhibiting ferroptosis, which is implicated in conditions such as ischemic stroke.

Cancer Research: The compound is being investigated for its potential to inhibit ferroptosis in cancer cells, thereby providing a novel therapeutic approach.

Iron Metabolism Studies: This compound is used to study the regulation of iron metabolism and its impact on cellular processes.

Drug Development: The unique mechanism of action of this compound makes it a valuable tool in the development of new drugs targeting ferroptosis.

Mechanism of Action

Ncoa4-9A exerts its effects by directly binding to the recombinant protein NCOA4, specifically the region spanning amino acids 383-522. This binding effectively blocks the interaction between NCOA4 and FTH1, reducing the amount of bioavailable intracellular ferrous iron. By disrupting this interaction, this compound inhibits ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation .

Comparison with Similar Compounds

Ncoa4-9A is unique in its ability to specifically target the NCOA4-FTH1 interaction. Similar compounds that inhibit ferroptosis include:

Deferoxamine: An iron chelator that reduces the availability of iron, thereby inhibiting ferroptosis.

Glutathione Peroxidase 4 (GPX4) Inhibitors: Compounds that inhibit GPX4, an enzyme that prevents lipid peroxidation.

Erastin: A compound that induces ferroptosis by inhibiting the cystine/glutamate antiporter system.

This compound stands out due to its specific mechanism of action, targeting the NCOA4-FTH1 interaction, which is not a common target for other ferroptosis inhibitors .

Properties

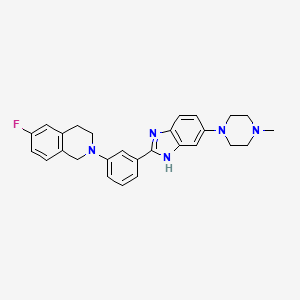

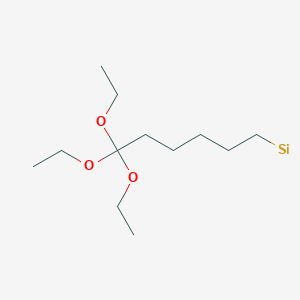

Molecular Formula |

C27H28FN5 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

6-fluoro-2-[3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenyl]-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C27H28FN5/c1-31-11-13-32(14-12-31)24-7-8-25-26(17-24)30-27(29-25)20-3-2-4-23(16-20)33-10-9-19-15-22(28)6-5-21(19)18-33/h2-8,15-17H,9-14,18H2,1H3,(H,29,30) |

InChI Key |

QRWMLNIGTNIHCJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=CC=C4)N5CCC6=C(C5)C=CC(=C6)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)

![(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B12365942.png)

![Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate](/img/structure/B12365952.png)